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Compound of Interest

Compound Name: protein kinase inhibitor H89

Cat. No.: B1662168 Get Quote

For researchers, scientists, and drug development professionals, selecting the right tool to

probe the intricate workings of the Protein Kinase A (PKA) signaling pathway is paramount.

This guide provides an objective comparison of the widely used inhibitor H89 with more specific

alternatives, namely KT5720 and Rp-cAMPS, supported by experimental data and detailed

protocols.

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) is a crucial enzyme that regulates a

vast array of cellular processes, making it a key target for pharmacological intervention and

research. For decades, the isoquinolinesulfonamide H89 has been a workhorse for inhibiting

PKA activity. However, growing evidence of its off-target effects has necessitated a critical

evaluation of its suitability and has spurred the adoption of more specific inhibitors. This guide

will delve into the mechanisms, specificity, and practical considerations of using H89 in

comparison to KT5720, another ATP-competitive inhibitor, and Rp-cAMPS, a cAMP antagonist

with a distinct mechanism of action.

Mechanism of Action: A Tale of Two Sites
The primary distinction between these inhibitors lies in their mode of action. H89 and KT5720

are ATP-competitive inhibitors that target the catalytic subunit of PKA, preventing the transfer of

phosphate from ATP to its substrates. In contrast, Rp-cAMPS acts as a competitive antagonist

of cAMP, binding to the regulatory subunits of PKA. This prevents the conformational change

required for the release and activation of the catalytic subunits.
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Caption: Mechanisms of PKA inhibition.

Performance and Specificity: A Data-Driven
Comparison
The utility of a kinase inhibitor is intrinsically linked to its potency and selectivity. While H89 is a

potent inhibitor of PKA, it is known to inhibit a number of other kinases, often with similar or

even greater potency. This lack of specificity can lead to confounding results and

misinterpretation of experimental data. KT5720 is generally considered more selective for PKA

than H89, although it also exhibits off-target activity against other kinases at higher

concentrations. Rp-cAMPS, due to its unique mechanism of action, does not target the ATP-

binding pocket of kinases and is therefore not expected to inhibit other kinases. However, it can

affect other cAMP-binding proteins, such as Epac and cyclic nucleotide-gated ion channels.
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Inhibitor Target Subunit
Mechanism of
Action

PKA Ki / IC50
Key Off-
Targets and
IC50 / Ki

H89 Catalytic ATP-competitive 48 - 130 nM (Ki)

ROCK1, PKB,

MSK1, S6K1,

and others (often

in the sub-

micromolar to

low micromolar

range)

KT5720 Catalytic ATP-competitive 60 nM (Ki)

PHK (11 nM),

PDK1 (300 nM),

PKG (>2 µM),

PKC (>2 µM)

Rp-cAMPS Regulatory cAMP antagonist
4.5 - 12.5 µM

(Ki)

Other cAMP-

binding proteins

(e.g., Epac,

cyclic nucleotide-

gated channels)

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ATP

concentration).

Experimental Protocols
To facilitate the rigorous evaluation of these inhibitors in your own research, detailed protocols

for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory potential of a compound against

PKA using a radiolabeled ATP.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified recombinant PKA catalytic subunit

PKA substrate peptide (e.g., Kemptide)

[γ-32P]ATP

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)

Inhibitor stock solutions (in DMSO)

Phosphocellulose paper

Scintillation counter and scintillation fluid

Phosphoric acid (75 mM)

Procedure:

Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide, and the

desired concentration of the inhibitor (or DMSO for control).

Initiate the kinase reaction by adding [γ-32P]ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove

unincorporated [γ-32P]ATP.

Air-dry the phosphocellulose paper and measure the incorporated radioactivity using a

scintillation counter.

Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated

samples to the control samples.
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To cite this document: BenchChem. [A Comparative Guide to PKA Inhibitors: H89 vs. More
Specific Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662168#comparing-h89-with-more-specific-pka-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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